molecular formula C10H16N2O2 B1377017 3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1432681-38-3

3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1377017
CAS No.: 1432681-38-3
M. Wt: 196.25 g/mol
InChI Key: VDMCXBCWNUWDEW-UHFFFAOYSA-N
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Description

3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

  • Chemical Reactions and Derivatives : A study on the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide demonstrated the formation of 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles and 1-acyl-1H-pyrazoles under various conditions. This research showcases the versatility of pyrazole derivatives in chemical synthesis and their potential for creating diverse molecular structures (Baeva et al., 2020).

  • Coordination Complexes and Crystal Structures : The synthesis and characterization of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlight the application of pyrazole compounds in the formation of complex metal-organic frameworks. These structures have potential applications in catalysis, molecular recognition, and material science (Radi et al., 2015).

Potential Applications

  • Antifungal and Antimicrobial Activities : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and evaluated for their antifungal activities against various phytopathogenic fungi. The study indicates the potential of pyrazole derivatives as antifungal agents, with some compounds displaying higher activity than commercial products (Du et al., 2015).

  • Molecular Docking and Biological Studies : The synthesis, characterization, and molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids underscore the importance of pyrazole derivatives in drug discovery. These compounds have been analyzed for their interactions with target proteins, indicating their potential utility in medicinal chemistry (Reddy et al., 2022).

Properties

IUPAC Name

5-methyl-2-pentan-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-8(5-2)12-9(10(13)14)6-7(3)11-12/h6,8H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMCXBCWNUWDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid
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3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.